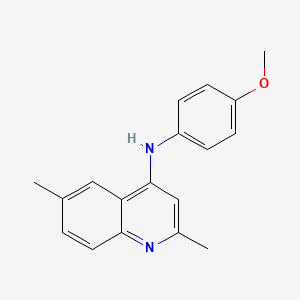

4-(1-Aminoethyl)-2-methylbenzonitrile;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-Aminoethyl)-2-methylbenzonitrile; hydrochloride, also known as 4-(2-Aminoethyl)-2-methylbenzonitrile hydrochloride or 2-(4-Aminoethyl)-o-tolunitrile hydrochloride, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of benzylamine and is commonly used in scientific research to investigate its mechanism of action and physiological effects.

科学的研究の応用

Novel Synthesis Techniques

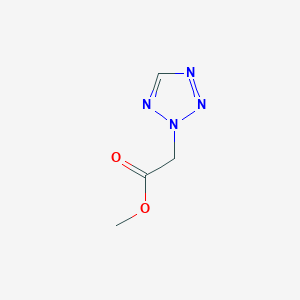

Researchers have developed novel synthesis techniques involving derivatives of benzonitriles, showcasing the versatility of these compounds in creating biologically potent molecules. For instance, a study presented a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, highlighting its potential in generating highly substituted tetrazole derivatives with good yields (Rao, Gopal Rao, & Prasanna, 2014).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives have been investigated as green corrosion inhibitors for metals. A study found these compounds to effectively inhibit corrosion on mild steel in acidic environments, demonstrating the application of benzonitrile derivatives in protecting industrial materials (Verma, Quraishi, & Singh, 2015).

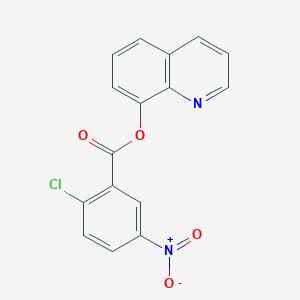

Chemical Reagents

Benzonitrile derivatives have been utilized as reagents in biochemical applications. For example, methyl 4-hydroxy-3-nitrobenzimidate hydrochloride was introduced as an amidination reagent, synthesized from 4-hydroxybenzonitrile, showcasing its utility in protein modification without significantly affecting enzymatic activity (Müller & Pfleiderer, 1978).

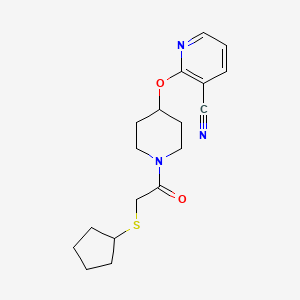

Medicinal Chemistry

In medicinal chemistry, certain iron(II)-cyclopentadienyl compounds with benzonitrile ligands have shown strong activity against colorectal and triple-negative breast cancer cells. This highlights the role of benzonitrile derivatives in developing potential anticancer agents (Pilon et al., 2020).

Molecular Charge Transfer

Studies on intramolecular charge transfer within benzonitrile derivatives, such as 4-aminobenzonitrile, have provided insights into the photophysical properties of these compounds. This research contributes to understanding the fundamental processes in molecular electronics and photophysics (Perveaux et al., 2015).

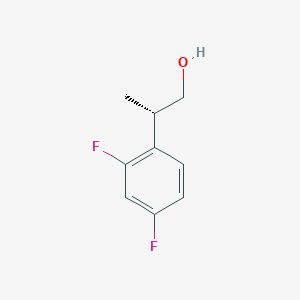

Safety and Hazards

The safety data sheet for a similar compound, “Benzenemethanol, 4-[(1R)-1-aminoethyl]-”, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

特性

IUPAC Name |

4-(1-aminoethyl)-2-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-7-5-9(8(2)12)3-4-10(7)6-11;/h3-5,8H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTWSLPFMCQNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)

![2-[(3-aminophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2578544.png)

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2578545.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2578546.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]but-2-ynamide](/img/structure/B2578550.png)

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine](/img/structure/B2578551.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578555.png)